N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-3-8-14-15(9-10)20-16(18-14)12-4-6-13(7-5-12)17-11(2)19/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOPQIFCMATAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355071 | |
| Record name | Acetamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-61-5 | |
| Record name | Acetamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(6-Methyl-2-benzothiazolyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride. This reaction forms the benzothiazole ring, which is then further functionalized to introduce the acetamide group . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can be compared with other benzothiazole derivatives such as:
- N-[4-(benzothiazol-2-yl)phenyl]acetamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its pharmacological significance. The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Benzothiazole | A bicyclic structure that contributes to the compound's biological activity. |
| Acetamide Group | Enhances solubility and bioavailability. |
| Methyl Substituent | Modifies electronic properties and potentially increases activity. |
Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Anticancer Activity : Compounds with benzothiazole structures have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that similar compounds can target specific pathways involved in cancer progression (Aiello et al., 2008; Cho et al., 2008) .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. Research indicates that benzothiazole derivatives can disrupt microbial cell wall synthesis or inhibit essential enzymes (Mijin et al., 2006; Mijin et al., 2008) .
- Enzyme Inhibition : The sulfonamide group within the compound can mimic natural substrates, leading to the inhibition of various enzymes. This mechanism is crucial for its potential use in treating infections and other diseases .
The interaction of this compound with biological targets is complex:
- Receptor Binding : The benzothiazole moiety can interact with various receptors, modulating biological pathways.
- Enzyme Interaction : The acetamide group may inhibit enzyme activity by mimicking the structure of natural substrates, impacting metabolic processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- A study on benzothiazole derivatives highlighted their potential as anticancer agents through cell line assays, showing significant cytotoxicity against various cancer types .
- Another research focused on the antimicrobial efficacy of related compounds against resistant bacterial strains, demonstrating promising results in inhibiting growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
